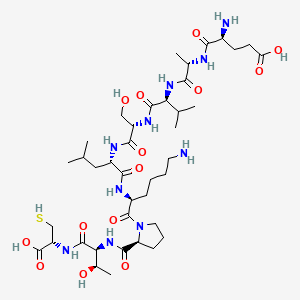
Epsilon-V1-2, Cys-conjugated
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epsilon-V1-2, Cys-conjugated is a biologically active peptide known for its role as a specific inhibitor of epsilon protein kinase C (εPKC). This compound inhibits εPKC by blocking its interaction with the anchoring protein epsilon receptor for activated C kinase (εRACK), thereby preventing the translocation and phosphorylation of myristoylated alanine-rich C-kinase substrate (MARCKS) .
准备方法
Synthetic Routes and Reaction Conditions
Epsilon-V1-2, Cys-conjugated is synthesized by attaching a cysteine residue to the C-terminus of the peptide sequence. The peptide sequence is Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-Cys. The synthesis involves standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The cysteine residue at the C-terminus facilitates the formation of potential disulfide bonds with carrier proteins .
Industrial Production Methods
Industrial production of this compound follows similar SPPS techniques but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反应分析
Types of Reactions
Epsilon-V1-2, Cys-conjugated primarily undergoes peptide bond formation and disulfide bond formation. The cysteine residue at the C-terminus can form disulfide bonds with other cysteine-containing molecules or carrier proteins .
Common Reagents and Conditions
Peptide Bond Formation: Standard SPPS reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Disulfide Bond Formation: Oxidizing agents like iodine or air oxidation can facilitate disulfide bond formation
Major Products
The major products formed from these reactions include the this compound peptide itself and its disulfide-bonded conjugates with carrier proteins .
科学研究应用
Epsilon-V1-2, Cys-conjugated has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein-protein interactions and signal transduction pathways involving εPKC
Biology: Helps in understanding the role of εPKC in cellular processes such as proliferation, differentiation, and apoptosis
Medicine: Investigated for its potential therapeutic applications in diseases where εPKC is implicated, such as cancer and cardiovascular diseases
Industry: Utilized in the development of diagnostic assays and as a research reagent in pharmaceutical development
作用机制
Epsilon-V1-2, Cys-conjugated exerts its effects by specifically inhibiting εPKC. It blocks the interaction between εPKC and εRACK, preventing the translocation of εPKC to the cell membrane and subsequent phosphorylation of MARCKS. This inhibition disrupts εPKC-mediated signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis .
相似化合物的比较
Similar Compounds
ZIP acetate: Another εPKC inhibitor that blocks εPKC translocation.
Ruboxistaurin hydrochloride: Inhibits protein kinase C beta (PKCβ) but has some cross-reactivity with εPKC.
Decursin: A natural compound that inhibits various protein kinase C isoforms, including εPKC.
Uniqueness
Epsilon-V1-2, Cys-conjugated is unique due to its high specificity for εPKC and its ability to form disulfide bonds with carrier proteins, enhancing its stability and functionality in biological systems .
属性
分子式 |
C40H70N10O14S |
|---|---|
分子量 |
947.1 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S,3R)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H70N10O14S/c1-19(2)16-25(45-35(58)26(17-51)46-37(60)30(20(3)4)48-32(55)21(5)43-33(56)23(42)12-13-29(53)54)34(57)44-24(10-7-8-14-41)39(62)50-15-9-11-28(50)36(59)49-31(22(6)52)38(61)47-27(18-65)40(63)64/h19-28,30-31,51-52,65H,7-18,41-42H2,1-6H3,(H,43,56)(H,44,57)(H,45,58)(H,46,60)(H,47,61)(H,48,55)(H,49,59)(H,53,54)(H,63,64)/t21-,22+,23-,24-,25-,26-,27-,28-,30-,31-/m0/s1 |
InChI 键 |
DJJMCQPPZVGCNN-XRCSPKMESA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


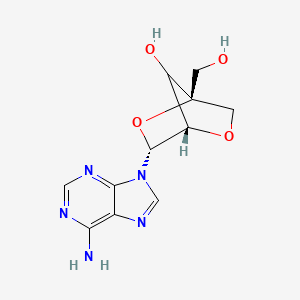
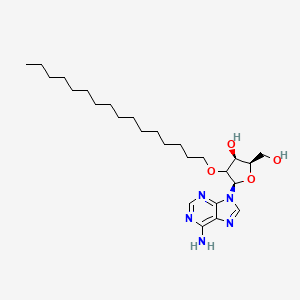

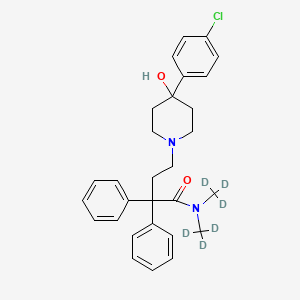
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12395264.png)

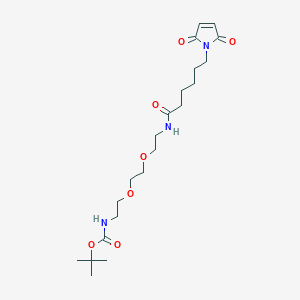
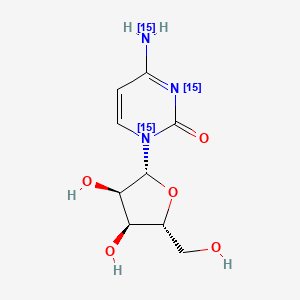
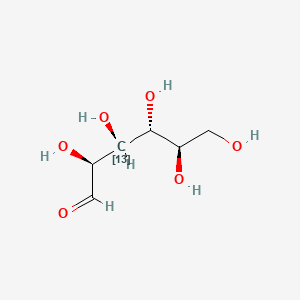
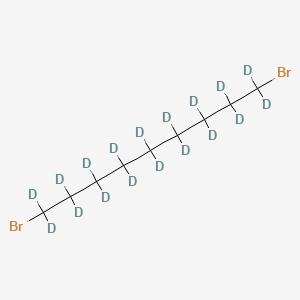
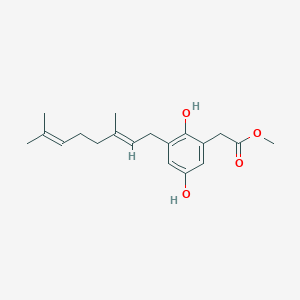

![3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
